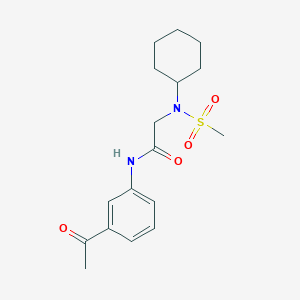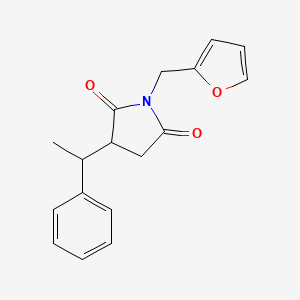
1-(2-furylmethyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(2-furylmethyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that is commonly known as thalidomide. Thalidomide was initially developed as a sedative but was later discovered to have immunomodulatory and anti-inflammatory properties. The compound has been used in the treatment of various conditions, including leprosy, multiple myeloma, and some autoimmune diseases. In
Mécanisme D'action
Thalidomide's mechanism of action is not fully understood, but it is believed to involve the modulation of cytokines and other immune system components. Thalidomide has been shown to inhibit the production of TNF-alpha, which is involved in inflammation. Thalidomide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which may contribute to its effectiveness in the treatment of cancer.
Biochemical and Physiological Effects:
Thalidomide has been shown to have various biochemical and physiological effects, including the inhibition of TNF-alpha and other cytokines, induction of apoptosis in cancer cells, and inhibition of angiogenesis. Thalidomide has also been shown to have anti-inflammatory and immunomodulatory properties, which may contribute to its effectiveness in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Thalidomide is also relatively easy to synthesize, making it readily available for research purposes. One limitation is that thalidomide has been associated with birth defects, which may limit its use in certain experiments. Thalidomide also has a narrow therapeutic window, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for thalidomide research. One direction is the development of more potent and selective analogs of thalidomide that have fewer side effects. Another direction is the exploration of thalidomide's potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Thalidomide's anti-angiogenic properties may also be further explored for the treatment of cancer. Additionally, thalidomide's mechanism of action may be further elucidated to better understand its effects on the immune system.
Conclusion:
In conclusion, thalidomide is a chemical compound with immunomodulatory and anti-inflammatory properties that has been extensively studied for its effectiveness in the treatment of various conditions, including leprosy, multiple myeloma, and some autoimmune diseases. Thalidomide's mechanism of action involves the modulation of cytokines and other immune system components. Thalidomide has several advantages and limitations for lab experiments, and there are several future directions for thalidomide research.
Applications De Recherche Scientifique
Thalidomide has been extensively studied for its immunomodulatory and anti-inflammatory properties. The compound has been used in the treatment of leprosy, multiple myeloma, and some autoimmune diseases. Thalidomide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and other cytokines, which are involved in inflammation. Thalidomide has also been shown to have anti-angiogenic properties, which may contribute to its effectiveness in the treatment of cancer.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-6-3-2-4-7-13)15-10-16(19)18(17(15)20)11-14-8-5-9-21-14/h2-9,12,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKURUVKEYHSKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)CC2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(propionylamino)-1,3,4-thiadiazol-2-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4107353.png)

![methyl 2-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4107366.png)
![2-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107370.png)

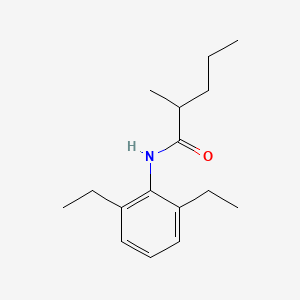
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B4107384.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)
![N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4107400.png)
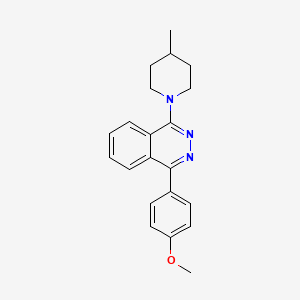
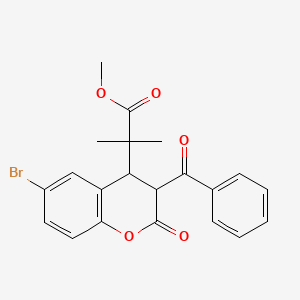
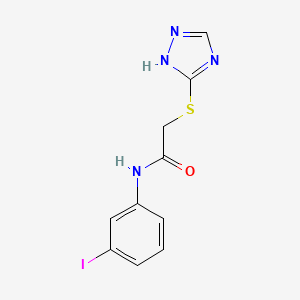
![2-methyl-5-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B4107427.png)
